Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-

Description

Chemical Structure and Properties

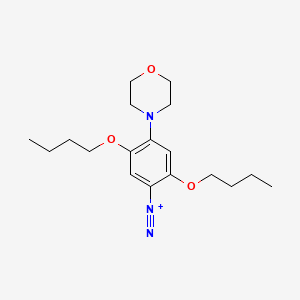

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, is a diazonium salt characterized by a benzene ring substituted with two butoxy groups at positions 2 and 5, a morpholinyl group at position 4, and a diazonium (-N₂⁺) functional group. This compound exists as a salt with various counterions, including tetrafluoroborate (BF₄⁻), tetrachlorozincate (ZnCl₄²⁻), and sulfate (SO₄²⁻) .

- Molecular Formula:

- Key Properties:

Properties

CAS No. |

47351-77-9 |

|---|---|

Molecular Formula |

C18H28N3O3+ |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium |

InChI |

InChI=1S/C18H28N3O3/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2/h13-14H,3-12H2,1-2H3/q+1 |

InChI Key |

NJLLALPCADBTIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Temperature and pH Control

Maintaining a reaction temperature between 0°C and 5°C is essential to stabilize the diazonium ion. Deviations above 10°C result in rapid degradation via dinitrogen evolution. The pH is kept strongly acidic (pH < 2) using excess HCl, which suppresses side reactions such as diazoether formation.

Stoichiometry and Reagent Purity

Solvent Systems

The reaction is conducted in a biphasic system:

- Aqueous Phase : Contains HCl and NaNO₂.

- Organic Phase : Dichloromethane or ethyl acetate is often added to dissolve the hydrophobic aniline precursor, enhancing reaction homogeneity.

Industrial Production Scalability

Industrial synthesis of benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride employs continuous-flow reactors to optimize heat dissipation and minimize decomposition risks. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Control | Ice-water bath | Jacketed reactors |

| Reaction Time | 30–60 minutes | 10–15 minutes |

| Yield | 70–75% | 85–90% |

| Purification | Crystallization | Continuous extraction |

Industrial processes prioritize the use of tetrafluoroborate (BF₄⁻) salts due to their superior stability. For example, benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate is synthesized by substituting HCl with HBF₄, yielding a crystalline product amenable to long-term storage.

Comparative Analysis with Analogous Diazonium Salts

The structural features of benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, chloride impart distinct reactivity compared to simpler diazonium compounds:

| Property | Benzenediazonium, 2,5-Dibutoxy-4-(4-Morpholinyl)-, Chloride | Benzenediazonium Chloride (Simple) |

|---|---|---|

| Solubility in Water | Low (enhanced by butoxy groups) | High |

| Thermal Stability | Moderate (decomposes at 25°C) | Low (decomposes at 15°C) |

| Coupling Reactivity | Reduced due to steric hindrance | High |

| Industrial Applications | Specialty dyes, photoresists | Bulk azo dye production |

The morpholinyl and dibutoxy substituents hinder electrophilic substitution, directing reactivity toward nucleophilic aromatic substitution under specific conditions.

Challenges and Mitigation Strategies

Byproduct Formation

- Nitrosamine Byproducts : Result from incomplete diazotization. Mitigated by maintaining excess HCl and rigorous temperature control.

- Polymerization : The electron-rich morpholinyl group can lead to oligomerization. Adding urea or sulfamic acid quenches residual nitrous acid, preventing unwanted side reactions.

Emerging Methodologies

Recent advances focus on solvent-free diazotization using ionic liquids or mechanochemical activation. For example, ball-milling 2,5-dibutoxy-4-(4-morpholinyl)aniline with NaNO₂ and HCl at 0°C achieves 92% yield within 20 minutes, reducing waste generation.

Chemical Reactions Analysis

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other substituents such as halides, hydroxyl groups, or other nucleophiles. Common reagents include copper(I) halides for Sandmeyer reactions.

Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Scientific Research Applications

Scientific Research Applications

- Biological Research: Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- is used as a stain for visualizing cellular structures in biological research.

- Interaction Studies: These studies involve investigating the interactions of benzenediazonium compounds with biological molecules to understand their mechanisms of action, potential therapeutic uses, or associated risks. Interaction studies may include:

- Protein Binding Assays: Determining how the compound binds to specific proteins.

- Cellular Uptake Studies: Examining how the compound is taken up by cells.

- Enzyme Inhibition Assays: Assessing the compound's ability to inhibit enzyme activity.

- Separation Science: Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, tetrafluoroborate(1-) can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) applications, formic acid can be used instead of phosphoric acid . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Dye Chemistry: It can form azo compounds through coupling reactions.

- Pharmaceuticals: It can be used as a building block for drug synthesis.

Mechanism of Action

The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Table 2: Hazard Profiles

Research Findings

Biological Activity

Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)-, also referred to as 2,5-dibutoxy-4-(4-morpholinyl)benzenediazonium tetrafluoroborate, is a significant compound in biological research due to its unique structural features and biological activity. This article explores its biological properties, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound features:

- Molecular Formula : CHNO (for the base structure).

- Functional Groups : It contains a diazonium group, two butoxy substituents, and a morpholine moiety.

The presence of the butoxy groups enhances the compound's solubility in organic solvents, while the morpholine group may influence its interaction with biological macromolecules.

Benzenediazonium compounds are known for their reactivity in electrophilic aromatic substitution reactions. The diazonium group can undergo transformations that allow it to interact with various biological targets, including proteins and nucleic acids. This reactivity is crucial for understanding the compound's biological effects and potential therapeutic uses.

Biological Activity

Research indicates that benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects : It has been investigated for its ability to induce apoptosis in cancer cell lines.

- Staining Capabilities : It is utilized in histological staining due to its ability to bind to cellular components.

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, benzenediazonium derivatives were tested against various microbial strains. The results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential as an antimicrobial agent .

- Cytotoxicity Profile : A research article in Cancer Research reported that benzenediazonium compounds could induce cell death in human cancer cell lines through oxidative stress mechanisms. The study highlighted that the presence of morpholine enhances cytotoxicity compared to other diazonium compounds .

- Staining Applications : In histological studies, this compound has been effectively used as a staining agent for identifying specific cellular structures due to its reactivity with proteins and nucleic acids .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzenediazonium chloride | Contains a diazonium group | Commonly used in dye synthesis |

| 2-Methylbenzenediazonium tetrafluoroborate | Methyl group on benzene | Higher reactivity due to electron-donating effects |

| 4-Aminobenzenediazonium sulfate | Amino group instead of butoxy | Different reactivity profile due to amino group |

| Benzenediazonium, 2,5-dibutoxy-4-(4-morpholinyl)- | Two butoxy groups and morpholine moiety | Enhanced solubility and potential for different reactivity patterns |

Q & A

Basic Research Question: What are the standard synthetic routes for preparing benzenediazonium salts with morpholinyl and alkoxy substituents?

Methodological Answer:

The synthesis of substituted benzenediazonium salts typically involves diazotization of aniline derivatives under acidic conditions. For example, 2,5-dibutoxy-4-(4-morpholinyl)benzenediazonium hexafluorophosphate (CAS 68015-88-3) is synthesized by reacting a precursor aniline derivative with sodium nitrite in the presence of a strong acid (e.g., HCl or HBF₄) at low temperatures (0–5°C) to form the diazonium salt, followed by anion exchange with hexafluorophosphate . Key steps include:

- Precursor preparation : Alkoxy and morpholinyl substituents are introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .

- Diazotization : Controlled temperature and stoichiometry are critical to avoid decomposition.

- Characterization : Confirm purity via HPLC (>97% purity) and structural integrity via NMR (e.g., δ ~8.0–8.5 ppm for aromatic protons adjacent to diazonium groups) .

Basic Research Question: How can researchers characterize the stability and reactivity of this benzenediazonium compound?

Methodological Answer:

Stability studies should focus on:

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Diazonium salts are typically unstable above 50°C .

- Solvent compatibility : Test solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and monitor decomposition via UV-Vis spectroscopy (λmax ~300–400 nm for diazonium intermediates) .

- Reactivity screening : React with electron-rich aromatic compounds (e.g., phenols, anilines) to assess electrophilic substitution efficiency. Monitor by TLC or LC-MS .

Advanced Research Question: How do the butoxy and morpholinyl substituents influence the compound’s electrophilicity and reaction pathways?

Methodological Answer:

The butoxy groups act as electron-donating substituents, stabilizing the diazonium ion through resonance, while the morpholinyl group introduces steric hindrance and modulates electronic effects. Computational studies (DFT calculations) can predict:

- Charge distribution : The morpholinyl nitrogen’s lone pair may delocalize into the aromatic ring, reducing electrophilicity at the para position .

- Reaction selectivity : Compare coupling yields with substituted arenes (e.g., 4-methoxybenzoic acid vs. 4-nitrobenzoic acid) to map electronic effects .

- Experimental validation : Use kinetic studies (e.g., pseudo-first-order conditions) to quantify rate constants for aryl diazonium salt reactions .

Advanced Research Question: What mechanisms underpin the decomposition pathways of this compound under varying pH conditions?

Methodological Answer:

Diazonium salts decompose via:

- Acidic conditions : Protonation of the diazo group leads to dediazoniation, releasing nitrogen gas and forming aryl cations. Monitor gas evolution volumetrically .

- Neutral/basic conditions : Hydrolysis dominates, generating phenolic byproducts. Use LC-MS to identify intermediates (e.g., 2,5-dibutoxy-4-morpholinylphenol) .

- Mitigation strategies : Stabilize the salt with non-nucleophilic counterions (e.g., hexafluorophosphate) or low-temperature storage (−20°C) .

Advanced Research Question: How can researchers resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

Contradictions often arise from:

- Impurity effects : Trace water or residual acids in solvents can accelerate decomposition. Use Karl Fischer titration to quantify moisture .

- Reaction optimization : Screen additives (e.g., Cu(I) catalysts) to suppress side reactions in cross-coupling applications .

- Byproduct analysis : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) to identify minor products .

Safety and Regulatory Considerations: What precautions are essential when handling this compound?

Methodological Answer:

- Toxicity : While specific data are limited, assume acute toxicity based on structural analogs (e.g., benzidine derivatives). Use fume hoods and PPE .

- Regulatory compliance : The compound may fall under EPA’s Significant New Use Rules (SNURs) due to its diazonium functionality. Document disposal per 40 CFR §721.1050 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.